molecular formula C17H15ClN2OS B5753218 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide

Katalognummer B5753218
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: HSWPDGUNPNHVLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide, also known as BML-111, is a synthetic compound that belongs to the family of N-acyl amino acids. It was first synthesized in 2003 as a potential anti-inflammatory agent and has since been studied for its various pharmacological properties. In

Wirkmechanismus

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by activating the lipoxin A4 receptor (ALX/FPR2). Activation of this receptor leads to the production of lipoxin A4, which is a potent anti-inflammatory mediator. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates inflammation and metabolism.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to reduce oxidative stress and neuronal damage in animal models of ischemic stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide in lab experiments is its specificity for the ALX/FPR2 receptor and PPARγ receptor. This allows researchers to study the specific effects of activating these receptors without the confounding effects of activating other receptors. However, one limitation of using this compound is its relatively low potency compared to other anti-inflammatory agents. This may limit its effectiveness in certain experimental models.

Zukünftige Richtungen

There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide. One direction is to further investigate its mechanism of action, particularly its interaction with the ALX/FPR2 receptor and PPARγ receptor. Another direction is to study its effects in other disease models, such as cancer and autoimmune diseases. Additionally, the development of more potent analogs of this compound may improve its effectiveness in experimental models.

Synthesemethoden

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophenol to form 2-chloro-N-(2-thienyl)benzamide. This intermediate is then reacted with 2-methylpropanoyl chloride to form this compound. The final product is then purified using column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has been studied for its various pharmacological properties, including its anti-inflammatory, analgesic, and neuroprotective effects. It has been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. This compound has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

Eigenschaften

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-10(2)16(21)19-14-9-11(7-8-12(14)18)17-20-13-5-3-4-6-15(13)22-17/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWPDGUNPNHVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.